molecular formula C15H15N5 B3606117 9-allyl-N-benzyl-9H-purin-6-amine

9-allyl-N-benzyl-9H-purin-6-amine

Cat. No.: B3606117
M. Wt: 265.31 g/mol
InChI Key: MDTPBXATQAZYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-allyl-N-benzyl-9H-purin-6-amine is a synthetically modified purine derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a key purine scaffold, a fundamental structure in biology found in DNA, RNA, and crucial signaling molecules like ATP . Its specific structure, incorporating both N-benzyl and N-allyl substituents, makes it a valuable intermediate for investigating structure-activity relationships (SAR), particularly in the development of novel bioactive molecules. Purine derivatives bearing substituents at the N9 and C6 positions are recognized as privileged structures in pharmacology. Research on analogous compounds, specifically 6-(alkylamino)-9-benzyl-9H-purines, has identified them as a potent new class of anticonvulsant agents active against maximal electroshock-induced seizures (MES) . Furthermore, related 6,9-disubstituted purines have been extensively studied for a diverse range of biological activities, including antibacterial, antileishmanial, and antitumor properties . The presence of the allyl group in this compound offers a reactive handle for further chemical modification via click chemistry or other cross-coupling reactions, enabling researchers to create more complex chemical libraries for high-throughput screening. Key Research Applications: • Medicinal Chemistry: Serves as a key intermediate for the synthesis and exploration of new pharmacologically active purine analogs . • SAR Studies: Used to elucidate the role of N9 and C6 substituents on binding affinity and efficacy at biological targets. • Chemical Biology: Acts as a building block for the development of chemical probes to study purine-binding enzymes and receptors. The synthesis of this compound aligns with established routes for 6,9-disubstituted purines, typically involving sequential alkylation and nucleophilic substitution steps to ensure high regioselectivity . As with all our biochemicals, this product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-9-prop-2-enylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-2-8-20-11-19-13-14(17-10-18-15(13)20)16-9-12-6-4-3-5-7-12/h2-7,10-11H,1,8-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTPBXATQAZYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purin-6-Amine Derivatives

Compound Name Substituents (9-Position / N6-Position) Molecular Formula Key Features Biological Activity
This compound Allyl / Benzyl C₁₅H₁₅N₅ Unsaturated allyl group; potential for covalent binding or metabolic activation. Hypothesized kinase or enzyme inhibition (inferred from analogs).
N-Benzyl-9-isopropyl-9H-purin-6-amine Isopropyl / Benzyl C₁₅H₁₇N₅ Branched alkyl chain; enhanced lipophilicity. Antibacterial, antitumor .
9-Decyl-9H-purin-6-amine Decyl / H C₁₅H₂₃N₅ Long alkyl chain; improved membrane permeability. Biochemical research, nucleic acid analogs .
9-(2-Chlorophenyl)-9H-purin-6-amine 2-Chlorophenyl / H C₁₁H₈ClN₅ Aromatic chloro group; potential DNA intercalation. Anticancer, enzyme modulation .
9-Heptyl-9H-purin-6-amine Heptyl / H C₁₂H₁₉N₅ Mid-length alkyl chain; balance of solubility and activity. Nucleic acid metabolism studies .
9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine Butyl / 3,4,5-Trimethoxybenzyl C₁₉H₂₅N₅O₃ Methoxy-substituted benzyl; enhanced receptor affinity. Under investigation for CNS targets .

Structural Analysis

  • Substituent Effects: The allyl group in the target compound provides a reactive site for Michael additions or oxidation, unlike saturated alkyl chains (e.g., isopropyl in or heptyl in ). This unsaturation may improve binding to enzymes with hydrophobic pockets or catalytic cysteine residues. The benzyl group at N6 is conserved in several analogs (e.g., ), contributing to π-π stacking interactions with aromatic residues in biological targets. Substituted benzyl groups (e.g., 3,4,5-trimethoxybenzyl in ) further modulate electronic and steric properties.

Q & A

Q. What are the standard synthetic routes for 9-allyl-N-benzyl-9H-purin-6-amine?

The synthesis typically involves sequential alkylation and substitution reactions. For example:

  • Alkylation at the 9-position : Reacting adenine derivatives with allyl bromide under basic conditions (e.g., NaH/DMF) introduces the allyl group .
  • Benzylation at the N6-position : Benzyl chloride or bromide is used in the presence of a base (e.g., K₂CO₃) to functionalize the amine group .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water) ensures high purity . Key variables: Solvent polarity, reaction temperature (60–100°C), and stoichiometric ratios of reactants influence yields (typically 50–70%) .

Q. How is the molecular structure of this compound characterized?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm; benzyl aromatic protons at δ 7.2–7.4 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C9–N1 ≈ 1.35 Å) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (theoretical m/z: 279.3 g/mol) .

Advanced Research Questions

Q. How can tautomeric equilibria of this compound be analyzed?

Tautomerism is studied via:

  • Dynamic NMR : Observes proton exchange between amino and imino forms in DMSO-d₆ or CDCl₃ at variable temperatures .
  • X-ray Diffraction : Identifies dominant tautomers in the solid state (e.g., N6-amine tautomer prevalence due to hydrogen bonding) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G**) predict relative stability of tautomers .

Q. What experimental strategies are used to evaluate its enzyme inhibition activity?

Example protocol for acetylcholinesterase (AChE) inhibition:

  • Assay Setup : Mix compound (0.1–100 µM) with AChE (from electric eel), DTNB, and acetylthiocholine in phosphate buffer (pH 8.0).
  • Kinetic Analysis : Monitor absorbance at 412 nm for 10 min; calculate IC₅₀ values using nonlinear regression .
  • Control : Compare with donepezil (IC₅₀ ≈ 10 nM). Reported derivatives show moderate activity (IC₅₀: 20–50 µM) .

Q. How are structure-activity relationships (SARs) explored for this compound?

SAR studies involve:

  • Substituent Variation : Modify allyl (e.g., replace with propyl) or benzyl groups (e.g., add electron-withdrawing Cl or OCH₃) .
  • Biological Screening : Test derivatives against targets (e.g., kinases, nucleic acids) to identify pharmacophores.
DerivativeSubstituent (R)AChE Inhibition (%) at 100 µM
9-Allyl-N-benzyl Allyl, Benzyl15%
9-Ethyl-N-(4-Cl-benzyl) Ethyl, 4-Cl-Benzyl28%
  • Molecular Docking : Simulate binding modes with AChE (PDB ID: 4EY7) to prioritize synthetic targets .

Methodological Challenges and Solutions

Q. How are synthetic by-products minimized during alkylation?

  • Optimized Conditions : Use anhydrous solvents (DMF, THF) and slow reagent addition to reduce N7-alkylation byproducts .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., N3 with TMSCl) before benzylation .
  • Analytical Monitoring : TLC (Rf ≈ 0.4 in EtOAc/hexane) or HPLC (C18 column, 254 nm) tracks reaction progress .

Q. What strategies improve crystallinity for X-ray studies?

  • Solvent Screening : Recrystallize from ethanol/water (1:3) or DMSO/ether .
  • Cryocooling : Flash-cool crystals to 100 K in liquid N₂ to enhance diffraction quality .
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution datasets (R-factor < 0.05) .

Data Contradictions and Resolution

Q. Why do biological activity results vary across studies?

Discrepancies arise from:

  • Assay Conditions : Differences in enzyme sources (human vs. eel AChE) or buffer pH alter IC₅₀ values .
  • Purity Issues : Residual solvents (e.g., DMF) in samples may inhibit enzymes .
  • Solution vs. Solid State : Tautomeric forms in solution (NMR) vs. crystal (X-ray) affect binding . Resolution: Standardize protocols (e.g., IC₅₀ determination at pH 7.4) and validate purity via elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-allyl-N-benzyl-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
9-allyl-N-benzyl-9H-purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.